molecular formula C9H16Cl2N4O B2620897 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride CAS No. 2445785-50-0

4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride

Cat. No.: B2620897
CAS No.: 2445785-50-0
M. Wt: 267.15
InChI Key: IUMRKCLEUFVMOW-UHFFFAOYSA-N
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Description

4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride is a heterocyclic compound that contains both a piperidine and a pyrimidine ring

Mechanism of Action

Target of Action

The primary target of the compound 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride, also known as EN300-26664225, is Protein kinase B (PKB or Akt). PKB is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

This compound interacts with its target, PKB, in an ATP-competitive manner. It acts as a nanomolar inhibitor with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB-mTOR pathway, which is a common molecular pathology in many human cancers. PKB itself is overexpressed or activated in several cancers, such as prostate, breast, and ovarian carcinomas .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The action of this compound results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Pyrimidine Ring Formation: The pyrimidine ring is often constructed via a condensation reaction between a suitable amine and a diketone or equivalent precursor.

    Coupling of Piperidine and Pyrimidine Rings: The two rings are then coupled through a nucleophilic substitution reaction, where the amino group on the piperidine ring reacts with a halogenated pyrimidine derivative.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated reagents, such as bromo or chloro derivatives, are often employed in substitution reactions.

Major Products

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology or neurology.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-piperidin-3-ylpyrimidin-2-one: The base form without the dihydrochloride salt.

    4-Amino-1-piperidin-3-ylpyrimidin-2-thione: A sulfur analog with different reactivity and biological properties.

    4-Amino-1-piperidin-3-ylpyrimidin-2-ol: An alcohol derivative with potential differences in solubility and reactivity.

Uniqueness

4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride is unique due to its dual ring structure, which imparts specific chemical and biological properties. The presence of both piperidine and pyrimidine rings allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c10-8-3-5-13(9(14)12-8)7-2-1-4-11-6-7;;/h3,5,7,11H,1-2,4,6H2,(H2,10,12,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMRKCLEUFVMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=CC(=NC2=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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